Sodium 2,3,5,6-Tetrafluoro-4-hydroxybenzenesulfonate
Overview
Description
Mechanism of Action
Target of Action
Sodium 2,3,5,6-Tetrafluoro-4-hydroxybenzenesulfonate is a synthetic compound that is primarily used as a probe for catalytic reactions
Mode of Action
The compound has been shown to be active in the oxidation of glycols and ethylene glycols . This suggests that it may interact with its targets by facilitating oxidation reactions.
Biochemical Pathways
Given the compound’s role in oxidation reactions, it may affect biochemical pathways involving glycols and ethylene glycols
Result of Action
Given its role in oxidation reactions, it may influence cellular processes involving glycols and ethylene glycols .
Biochemical Analysis
Biochemical Properties
Sodium 2,3,5,6-Tetrafluoro-4-hydroxybenzenesulfonate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to be active in the oxidation of glycols and ethylene glycols . The nature of these interactions often involves the compound acting as a probe for catalytic reactions, facilitating the study of enzyme kinetics and mechanisms.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular components can lead to changes in the expression of specific genes, thereby altering cellular behavior and metabolic activities .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. These interactions can result in enzyme inhibition or activation, depending on the specific context. The compound’s ability to modulate enzyme activity is crucial for its role in biochemical assays and research .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Long-term studies have shown that it can have lasting effects on cellular function, both in vitro and in vivo. These temporal changes are critical for understanding the compound’s full range of biological activities .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses can lead to toxicity or adverse effects. Understanding the threshold effects and safe dosage ranges is essential for its application in research and potential therapeutic uses .
Metabolic Pathways
This compound is involved in specific metabolic pathways, interacting with various enzymes and cofactors. These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic state of the cell. The compound’s role in these pathways is crucial for its function in biochemical studies .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions determine the compound’s localization and accumulation, which are important for its biological activity. Understanding these transport mechanisms is key to optimizing its use in research .
Subcellular Localization
The subcellular localization of this compound affects its activity and function. Targeting signals and post-translational modifications can direct the compound to specific compartments or organelles within the cell. These localization patterns are essential for its role in various biochemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2,3,5,6-Tetrafluoro-4-hydroxybenzenesulfonate typically involves the fluorination of hydroxybenzenesulfonate derivatives. The reaction conditions often require the use of fluorinating agents such as sulfur tetrafluoride (SF4) or elemental fluorine (F2) under controlled temperatures and pressures .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes, utilizing advanced reactors and safety protocols to handle the reactive fluorinating agents. The final product is usually purified through crystallization or chromatography to achieve the desired purity levels .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often facilitated by oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions may involve reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while substitution reactions can produce a variety of substituted benzenesulfonates .
Scientific Research Applications
Sodium 2,3,5,6-Tetrafluoro-4-hydroxybenzenesulfonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: Employed in biochemical assays and as a labeling reagent for studying biological molecules.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.
Comparison with Similar Compounds
- Sodium 2,3,5,6-Tetrafluorobenzoate
- Sodium 2,3,5,6-Tetrafluoro-4-methoxybenzenesulfonate
- Sodium 2,3,5,6-Tetrafluoro-4-aminobenzenesulfonate
Uniqueness: Sodium 2,3,5,6-Tetrafluoro-4-hydroxybenzenesulfonate is unique due to its combination of fluorine atoms and a hydroxy group, which imparts distinct chemical properties. This makes it particularly valuable in applications requiring high reactivity and stability .
Properties
IUPAC Name |
sodium;2,3,5,6-tetrafluoro-4-hydroxybenzenesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2F4O4S.Na/c7-1-3(9)6(15(12,13)14)4(10)2(8)5(1)11;/h11H,(H,12,13,14);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVXPVJLSYQBYCR-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)S(=O)(=O)[O-])F)F)O.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HF4NaO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80635617 | |
Record name | Sodium 2,3,5,6-tetrafluoro-4-hydroxybenzene-1-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80635617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
221908-17-4 | |
Record name | Sodium 2,3,5,6-tetrafluoro-4-hydroxybenzene-1-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80635617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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